1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride
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Overview
Description
1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride typically involves the reaction of 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through crystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Thionyl Chloride: Used for the conversion of carboxylic acids to acyl chlorides.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: Utilized as a building block in the synthesis of more complex organic molecules for research purposes.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid
- 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxamide
- 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-thioester
Uniqueness
1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride is unique due to its reactive carbonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry, enabling the creation of diverse derivatives with potential biological activities.
Properties
Molecular Formula |
C16H19ClN2O2 |
---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C16H19ClN2O2/c1-11(2)8-15-14(16(17)20)10-19(18-15)9-12-4-6-13(21-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
YAKKCMVVPCWYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C=C1C(=O)Cl)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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